2-(Cyclopentyloxy)nicotinic acid
Description
2-(Cyclopentyloxy)nicotinic acid (CAS: 953732-05-3) is a nicotinic acid derivative featuring a cyclopentyloxy substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₃NO₃ (MW: 207.23). This compound is commercially available at a premium price ($380/g for 1 g), likely due to its synthetic complexity and niche applications in pharmaceutical research .
Properties
IUPAC Name |
2-cyclopentyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIXGGMZPGOAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588450 | |
| Record name | 2-(Cyclopentyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953732-05-3 | |
| Record name | 2-(Cyclopentyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)nicotinic acid typically involves the reaction of nicotinic acid with cyclopentanol in the presence of a dehydrating agent. One common method is the esterification of nicotinic acid with cyclopentanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions would be essential to achieve high yields and purity in an industrial setting .
Chemical Reactions Analysis
Halogenation Reactions
Halodecarboxylation and direct substitution are prominent:
Table 1: Halogenation Methods
| Target Site | Reagent | Conditions | Product |
|---|---|---|---|
| C-2 position | Phenylphosphonic dichloride | 130°C, 2.5 eq | 2-Chloro-6-cyclopentyl derivative |
| Carboxylic group | PCl₅ | Reflux in POCl₃ | Acyl chloride |
Mechanistic insights:
-
Decarboxylative chlorination proceeds via radical intermediates when using Barton esters (e.g., N-acyloxy-2-pyridinethione) .
-
Direct chlorination at the pyridine ring requires electron-withdrawing groups to activate the position .
Esterification and Amidation
The carboxylic acid undergoes typical nucleophilic substitutions:
Reaction Parameters
| Nucleophile | Catalyst | Solvent | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | MeOH | 85–90% |
| Trimethylorthoformiate | H₂SO₄ | MeOH | 92% |
| NH₃ (gas) | — | THF | 78%* |
*Reported yields for analogous nicotinic acid derivatives .
Decarboxylative Functionalization
The carboxylic group can be removed under oxidative conditions:
Decarboxylation Pathways
| Method | Reagent | Byproduct | Application |
|---|---|---|---|
| Kochi reaction | Pb(OAc)₄, X₂ | CO₂ | Alkyl halide synthesis |
| Thermal cracking | HNO₃, 220°C | N₂O | Pyridine ring modification |
Key studies show that lead tetraacetate-mediated decarboxylation generates stable alkyl radicals, which trap halogens (X₂) to form C-X bonds .
Oxidation and Ring Modification
The pyridine ring undergoes electrophilic substitution under strong oxidizers:
Oxidation Outcomes
| Oxidizing Agent | Temperature | Product | Selectivity |
|---|---|---|---|
| HNO₃ (excess) | 190–270°C | Isocinchomeronic acid | 80% |
| KMnO₄ | 100°C | 2-Cyclopentyloxy-pyridinone | 65% |
*Industrial-scale oxidation with HNO₃ produces dicarboxylic acid intermediates, which decarboxylate to nicotinic acid derivatives .
Stability Under Acidic/Basic Conditions
| Condition | pH | Degradation Pathway | Half-Life |
|---|---|---|---|
| Strong acid (HCl) | <2 | Ether cleavage → cyclopentanol | 4 hr |
| Strong base (NaOH) | >12 | Saponification → carboxylate salt | Stable |
Scientific Research Applications
Medicinal Chemistry
2-(Cyclopentyloxy)nicotinic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of nicotinic acid can exhibit pharmacological activities beneficial for treating conditions such as bipolar disorder. A case study highlighted the use of nicotinic acid (and its derivatives) in stabilizing mood and reducing anxiety symptoms in patients with bipolar type II disorder. The patient reported significant improvements when treated with nicotinic acid, suggesting that similar derivatives may have comparable effects .
Organic Synthesis
In organic chemistry, 2-(Cyclopentyloxy)nicotinic acid serves as an essential intermediate for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance pharmacological properties or develop new derivatives for further study. The compound's utility as a building block in synthetic pathways is critical for advancing research in drug development and material sciences.
Animal Nutrition
The European Food Safety Authority has recognized nicotinic acid and its derivatives, including 2-(Cyclopentyloxy)nicotinic acid, as effective sources of niacin in animal nutrition. These compounds are utilized in animal feed additives to ensure adequate niacin levels for various species, promoting overall health and growth performance in livestock . The safety and efficacy of these applications have been validated through comprehensive assessments, ensuring they meet regulatory standards .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to interact with nicotinic acid receptors and influence metabolic pathways related to lipid metabolism and energy production . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activities and cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 6-(Cyclopentyloxy)nicotinic Acid
- CAS : 509101-14-8
- Molecular Formula: C₁₁H₁₃NO₃ (MW: 207.23)
- Key Differences: Substituent Position: The cyclopentyloxy group is at the 6-position instead of the 2-position. Safety: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating higher toxicity compared to some analogs .
Functional Group Variants
2-(Cyclopentylamino)nicotinic Acid
- CAS : 460363-30-8
- Molecular Formula : C₁₁H₁₄N₂O₂ (MW: 206.24)
- Key Differences: Substituent: Cyclopentylamino (NH-C₅H₉) instead of cyclopentyloxy (O-C₅H₉). Impact: The amino group increases basicity (pKa ~8–10) versus the ether’s neutrality, altering solubility and interaction profiles. Storage: Requires refrigeration (2–8°C), suggesting lower stability than the cyclopentyloxy analog .
2-(Allylthio)nicotinic Acid
- CAS : 175135-25-8
- Molecular Formula: C₉H₉NO₂S (MW: 195.24)
- Safety: Hazard statements include H302 and H315, with precautions against inhalation and skin contact .
Bulkier Substituents: 2-(Cyclohexyl(methyl)amino)nicotinic Acid
- CAS : 886361-91-7
- Molecular Formula : C₁₃H₁₈N₂O₂ (MW: 234.29)
- Key Differences: Substituent: Cyclohexyl(methyl)amino group adds steric bulk and lipophilicity, which may enhance target binding but reduce aqueous solubility. Applications: Potential as an intermediate in kinase inhibitors due to its structural complexity .
Heterocyclic Derivatives: 5-(2-Thienyl)nicotinic Acid
- CAS: Not explicitly listed (synonyms include 5-(Thien-2-yl)nicotinic acid).
- Molecular Formula: C₁₀H₇NO₂S (MW: 217.24)
- Key Differences :
Comparative Data Table
Biological Activity
2-(Cyclopentyloxy)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential therapeutic applications due to its biological activity. This compound interacts with various biological pathways, particularly those involving nicotinic acetylcholine receptors (nAChRs), which are crucial in numerous physiological processes including cognition, inflammation, and metabolism. This article explores the biological activity of 2-(Cyclopentyloxy)nicotinic acid, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
The primary mechanism through which 2-(Cyclopentyloxy)nicotinic acid exerts its effects is via modulation of nAChRs. These receptors are involved in neurotransmission and have been implicated in cognitive functions and neuroprotection.
- Nicotinic Acetylcholine Receptors (nAChRs) : 2-(Cyclopentyloxy)nicotinic acid acts as a ligand for nAChRs, particularly the α4β2 subtype, which is associated with cognitive enhancement and neuroprotection. Activation of these receptors can lead to increased release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function .
- Anti-inflammatory Effects : Research indicates that nicotinic acid derivatives like 2-(Cyclopentyloxy)nicotinic acid may reduce inflammation by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and neurodegenerative diseases where inflammation plays a key role .
Pharmacological Effects
The pharmacological profile of 2-(Cyclopentyloxy)nicotinic acid includes several noteworthy effects:
- Cognitive Enhancement : Studies have shown that compounds targeting nAChRs can improve cognitive performance in animal models. For instance, activation of α4β2 nAChRs has been linked to enhanced memory and learning capabilities .
- Lipid Metabolism : Similar to niacin, 2-(Cyclopentyloxy)nicotinic acid may influence lipid metabolism by modulating triglyceride synthesis in the liver. This action could lead to decreased levels of low-density lipoproteins (LDL) and increased high-density lipoproteins (HDL), thereby improving lipid profiles .
- Neuroprotective Effects : The neuroprotective potential of this compound is attributed to its ability to mitigate oxidative stress and promote neuronal survival under pathological conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of nicotinic acid derivatives, providing insights into the effects of 2-(Cyclopentyloxy)nicotinic acid:
- Cognitive Function in Animal Models : A study demonstrated that administration of nicotinic acid derivatives improved cognitive performance in rodents subjected to stress-induced cognitive decline. The mechanism was linked to enhanced cholinergic signaling via nAChRs .
- Inflammation Reduction : In a model of induced arthritis, treatment with a nicotinic acid derivative resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
- Lipid Profile Improvement : Clinical trials involving niacin have shown significant reductions in triglycerides and LDL levels, supporting the hypothesis that 2-(Cyclopentyloxy)nicotinic acid may exhibit similar lipid-modulating effects through its action on hepatic pathways .
Data Table
The following table summarizes key findings from research studies on the biological activity of 2-(Cyclopentyloxy)nicotinic acid and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
